6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose
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Overview
Description
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose, also known as β-rutinose, is a disaccharide composed of a glucose and a rhamnose unit. This compound is naturally occurring and is often found in various plants. It is an intermediate used in the synthesis of several bioactive compounds, including flavonoids like isorhoifolin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose typically involves glycosylation reactions. One common method is the reaction of a protected glucose derivative with a rhamnose donor under acidic conditions. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate. The resulting product is then deprotected to yield the desired disaccharide .
Industrial Production Methods
Industrial production of this compound can involve enzymatic synthesis using glycosyltransferases. These enzymes facilitate the transfer of a rhamnose moiety to a glucose acceptor, producing the disaccharide in high yields. This method is advantageous due to its specificity and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form deoxy sugars.
Substitution: Hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like thionyl chloride and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield glucuronic acid derivatives, while reduction can produce deoxy sugars .
Scientific Research Applications
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of flavonoids and other bioactive compounds.
Biology: The compound is studied for its role in plant metabolism and its potential as a biomarker.
Medicine: It has potential therapeutic applications due to its antioxidant and anti-inflammatory properties.
Industry: It is used in the production of natural sweeteners and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose involves its interaction with various molecular targets. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. The compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. These actions are mediated through pathways involving reactive oxygen species and inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
Rutinose: Another disaccharide with similar structure and properties.
Frangulin A: A compound with a similar glycosidic linkage but different aglycone.
Isoverbascoside: A compound with similar glycosylation patterns but different biological activities
Uniqueness
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose is unique due to its specific glycosidic linkage and its role as an intermediate in the synthesis of various bioactive compounds. Its antioxidant and anti-inflammatory properties also distinguish it from other similar compounds .
Biological Activity
6-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranose, commonly referred to as rutinose, is a glycoside that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a glucose unit linked to a 6-deoxy-alpha-L-mannopyranosyl moiety. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and nutraceuticals.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₂H₂₂O₁₀ |
Molecular Weight | 326.297 g/mol |
CAS Number | 90-74-4 |
Density | 1.66 g/cm³ |
Boiling Point | 598 °C |
Melting Point | Approximately 190.5 °C |
These properties indicate that rutinose is a stable compound under normal conditions, which is essential for its potential applications in various fields.
Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of rutinose. It has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems. A study demonstrated that rutinose exhibited significant radical scavenging activity, comparable to known antioxidants such as ascorbic acid .
Anti-inflammatory Effects
Rutinose has also been investigated for its anti-inflammatory properties. Research indicates that it can inhibit the expression of pro-inflammatory cytokines, thereby providing a protective effect against inflammation-related diseases. For instance, in vitro studies have shown that rutinose reduces nitric oxide production in macrophages, suggesting a mechanism through which it may exert its anti-inflammatory effects .
Antimicrobial Activity
The antimicrobial properties of rutinose have been explored against various pathogens. In one study, rutinose demonstrated inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus, highlighting its potential as a natural antimicrobial agent . This activity is particularly relevant in the context of increasing antibiotic resistance.
Potential Applications in Medicine
Given its diverse biological activities, rutinose is being considered for various therapeutic applications:
- Cardiovascular Health : Due to its antioxidant and anti-inflammatory effects, rutinose may contribute to cardiovascular health by reducing oxidative stress and inflammation.
- Diabetes Management : Some studies suggest that rutinose can improve glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes .
- Cancer Research : Preliminary findings indicate that rutinose may inhibit cancer cell proliferation in certain types of cancer, warranting further investigation into its role as an adjunct therapy .
Study on Antioxidant Activity
In a controlled study assessing the antioxidant potential of various glycosides, rutinose was found to significantly reduce lipid peroxidation levels in rat liver models. The results indicated that rutinose could protect cellular membranes from oxidative damage .
In Vivo Anti-inflammatory Study
An experiment involving a rat model of acute inflammation showed that administration of rutinose led to a marked decrease in paw edema compared to the control group. Histological examination revealed reduced inflammatory cell infiltration in tissues treated with rutinose .
Properties
CAS No. |
26184-96-3 |
---|---|
Molecular Formula |
C12H22O10 |
Molecular Weight |
326.30 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C12H22O10/c1-3-5(13)7(15)10(18)12(21-3)20-2-4-6(14)8(16)9(17)11(19)22-4/h3-19H,2H2,1H3/t3-,4+,5-,6+,7+,8-,9+,10+,11+,12+/m0/s1 |
InChI Key |
OVVGHDNPYGTYIT-BNXXONSGSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O |
Origin of Product |
United States |
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